REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]1([S:12][CH2:13][CH2:14]O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.O.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[CH:5]1([S:12][CH2:13][CH2:14][Cl:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)SCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was first stirred for 15 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
for 1 hour at a temperature in the region of 600° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure (5 kPa) at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
The ethereal solution, separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (5 kPa) at a temperature in the region of 400° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)SCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |